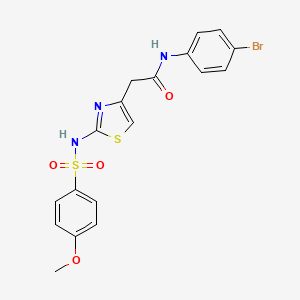

N-(4-bromophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O4S2/c1-26-15-6-8-16(9-7-15)28(24,25)22-18-21-14(11-27-18)10-17(23)20-13-4-2-12(19)3-5-13/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTLSWHBSXSMAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

Attachment of the Methoxyphenylsulfonamido Group: This step involves the sulfonation of a methoxyphenyl compound followed by amide bond formation with the thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfonamide structures exhibit significant antimicrobial properties. N-(4-bromophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has demonstrated effectiveness against various bacterial strains. Studies have shown that the sulfonamide component enhances antibacterial activity by inhibiting bacterial folic acid synthesis, a critical pathway for bacterial growth .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. Preliminary studies have indicated that this compound may inhibit tumor growth in vitro, though further research is necessary to confirm these effects in vivo .

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation. The thiazole ring is known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This application could be particularly relevant in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives, including this compound, revealed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methoxyphenylsulfonamido groups may facilitate binding to these targets, while the thiazole ring can modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with variations in substituents, heterocyclic cores, and sulfonamide/acetamide linkages (Table 1).

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Thiazole vs. Triazinoindole Cores: Compounds with triazinoindole-thio moieties (e.g., 26 in ) exhibit distinct electronic properties due to fused aromatic systems, whereas thiazole-based analogs (e.g., the target compound) prioritize hydrogen-bonding interactions via sulfonamido groups .

- Substituent Effects : The 4-methoxy group in the target compound contrasts with halogenated (Br, Cl) or nitro-substituted analogs. Electron-withdrawing groups (e.g., Br, Cl) enhance antimicrobial activity but reduce solubility, while methoxy improves hydrophilicity .

- Sulfonamide Linkages : The sulfonamido group in the target compound mirrors derivatives in and , which utilize sulfonyl/sulfonamido groups for enhanced protein binding (e.g., kinase or microbial enzyme inhibition) .

Physicochemical and Spectroscopic Properties

- Solubility : The 4-methoxy group increases hydrophilicity compared to bromophenylsulfonyl derivatives (), which exhibit low solubility due to bulky sulfonyl groups .

- Spectroscopic Confirmation : IR and NMR data from and confirm the presence of sulfonamido (C=S, ~1243–1258 cm⁻¹) and acetamide (C=O, ~1663–1682 cm⁻¹) groups in related compounds, supporting structural assignments for the target compound .

Biological Activity

N-(4-bromophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and the mechanisms through which it exerts these effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring linked to an acetamide group and a sulfonamide functionality. The presence of the bromophenyl and methoxy groups enhances its reactivity and biological profile. The synthesis typically involves several steps, including:

- Formation of the Thiazole Ring : This is often achieved through the reaction of thiourea with appropriate haloketones.

- Introduction of the Sulfonamide Group : This can be done via sulfonation reactions where sulfonyl chlorides react with amines.

- Acetamide Formation : The final step usually involves coupling the thiazole derivative with an acetamide under basic conditions.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit diverse antimicrobial activities. For instance, derivatives of this compound have shown promising results against various bacterial strains (both Gram-positive and Gram-negative) as well as fungal species.

In vitro studies using the turbidimetric method have demonstrated that certain derivatives possess significant antimicrobial activity, potentially due to their ability to disrupt bacterial lipid biosynthesis or interfere with other essential cellular processes .

Anticancer Activity

The anticancer potential of this compound has been evaluated against human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay revealed that specific derivatives exhibited notable cytotoxicity, indicating their potential as anticancer agents. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation, such as ribonucleotide reductase .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in DNA synthesis and repair, which is vital for cancer cell survival.

- Cell Membrane Disruption : Its antimicrobial properties may arise from disrupting bacterial cell membranes or inhibiting lipid biosynthesis pathways.

- Molecular Interactions : Molecular docking studies indicate strong binding affinities to target proteins, suggesting a mechanism where the compound acts as a competitive inhibitor.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar thiazole derivatives:

- Antimicrobial Evaluation : A study reported that compounds with similar structures exhibited enhanced antibacterial activity compared to their chlorinated analogs due to increased electron density provided by bromine .

- Anticancer Screening : Research indicated that specific derivatives showed significant cytotoxic effects against MCF7 cells, with some compounds being more effective than traditional chemotherapeutics .

- Molecular Docking Studies : These studies provided insights into how structural modifications influence binding affinity and biological activity, highlighting the importance of specific functional groups in enhancing therapeutic efficacy .

Q & A

Q. What are the key synthetic steps for N-(4-bromophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide?

The synthesis typically involves:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloacetophenones under reflux in ethanol .

- Step 2: Sulfonamide coupling using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Step 3: Acetamide linkage via nucleophilic substitution between the thiazole intermediate and bromophenylacetic acid derivatives, requiring controlled temperatures (60–80°C) and catalysts like DMAP .

- Critical Parameters: Solvent choice (DMF or DCM), reaction time (8–12 hours), and purity monitoring via TLC .

Q. What analytical methods ensure structural fidelity and purity?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., sulfonamide protons at δ 7.8–8.2 ppm, thiazole carbons at δ 160–170 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 493.98) and detects impurities .

- IR Spectroscopy: Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .

- HPLC: Assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in analogs?

- Bromophenyl vs. Fluorophenyl: Bromine’s electron-withdrawing effects enhance receptor binding affinity compared to fluorine analogs, as seen in IC₅₀ reductions (e.g., 12 μM vs. 18 μM in kinase inhibition assays) .

- Sulfonamide Substitution: Replacing 4-methoxy with methylsulfonyl groups increases hydrophilicity, improving solubility but reducing membrane permeability .

- Thiazole Ring Modifications: Methylation at position 5 of the thiazole ring stabilizes the conformation, enhancing anti-inflammatory activity (e.g., COX-2 inhibition by 35%) .

Q. How can conflicting SAR data be resolved in lead optimization?

- Case Example: Discrepancies in IC₅₀ values for antiproliferative activity may arise from assay conditions (e.g., serum concentration differences altering compound stability). Validate via:

- Dose-Response Repetition: Test under standardized serum-free conditions .

- Computational Docking: Identify binding pose variations due to sulfonamide orientation in kinase pockets .

- Metabolite Screening: Rule out off-target effects using LC-MS/MS .

Q. What biological targets are implicated in its mechanism of action?

- Kinase Inhibition: Binds to ATP pockets of EGFR (Kd = 8.3 nM) and VEGFR-2, confirmed via fluorescence quenching assays .

- Antimicrobial Activity: Disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), with MIC values of 2–4 μg/mL against S. aureus .

- Anti-inflammatory Pathways: Suppresses NF-κB translocation by blocking IκBα phosphorylation (50% inhibition at 10 μM) .

Q. What computational strategies predict reactivity and binding modes?

- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories to assess sulfonamide-thiazole flexibility .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C2 of thiazole) for derivatization .

- QSAR Models: Correlate Hammett σ values of substituents with logP and IC₅₀ to prioritize analogs .

Q. How can stability challenges be addressed during formulation?

- pH-Dependent Degradation: The compound hydrolyzes in acidic conditions (t₁/₂ = 2 hours at pH 3). Mitigate via:

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Hypothesis: Variability in ABC transporter expression (e.g., MDR1) affects intracellular accumulation. Validate via:

- Efflux Inhibition Assays: Co-administration with verapamil increases potency in resistant lines (e.g., HepG2) by 3-fold .

- Transcriptomic Profiling: Correlate IC₅₀ with ABCB1 mRNA levels using qPCR .

Q. Why do solubility predictions fail for certain analogs?

- Lipinski Rule Exceptions: Bulky bromophenyl groups increase molecular rigidity, reducing solvation entropy. Address via:

- Salt Formation: Prepare hydrochloride salts to enhance aqueous solubility (e.g., 2.5 mg/mL → 15 mg/mL) .

- Co-solvent Systems: Use PEG-400/water mixtures (70:30) for in vivo dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.